molecular formula C12H12O3 B14904106 4-(3,5-Dimethoxyphenyl)but-3-yn-2-one

4-(3,5-Dimethoxyphenyl)but-3-yn-2-one

Cat. No.: B14904106
M. Wt: 204.22 g/mol
InChI Key: KTNYIVWKQMJSCW-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)but-3-yn-2-one is a synthetic organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol. As an α,β-unsaturated ynone, it features a conjugated system connecting a 3,5-dimethoxyphenyl ring to a ketone via a carbon-carbon triple bond. This structure classifies it as a valuable building block in organic synthesis, particularly for developing more complex molecules through reactions that exploit its acetylene and carbonyl functionalities. Compounds with similar α,β-unsaturated carbonyl scaffolds are extensively used in medicinal chemistry research as key intermediates for synthesizing various heterocycles . For instance, analogous structures serve as precursors for pyrazoline derivatives, which are a class of nitrogen-containing heterocycles studied for their potential biological activities, including as antifungal agents . The 3,5-dimethoxyphenyl moiety is a common pharmacophore in bioactive molecules and can be found in compounds investigated for enzyme inhibition, such as in studies related to lignin peroxidase activity . Researchers value this compound for its potential in constructing molecular libraries for high-throughput screening against therapeutic targets like dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT) in pathogens . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-(3,5-dimethoxyphenyl)but-3-yn-2-one

InChI

InChI=1S/C12H12O3/c1-9(13)4-5-10-6-11(14-2)8-12(7-10)15-3/h6-8H,1-3H3

InChI Key

KTNYIVWKQMJSCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 3,5 Dimethoxyphenyl but 3 Yn 2 One

General Approaches to Ynone Synthesis

The construction of the ynone framework can be achieved through several strategic disconnections of the target molecule. The primary methods include the oxidation of precursor alcohols, acylation of organometallic alkyne derivatives, transition metal-catalyzed coupling reactions, and carbonylation processes.

A reliable and straightforward route to ynones involves the oxidation of the corresponding secondary propargylic alcohols. This transformation is a cornerstone of ynone synthesis, with a variety of reagents and catalytic systems developed to achieve high efficiency and selectivity under mild conditions. Classical methods often employ stoichiometric amounts of chromium-based reagents, such as Pyridinium Chlorochromate (PCC) or the Collins reagent (CrO₃·2pyridine). However, contemporary methods focus on more environmentally benign catalytic systems.

Recent advancements have introduced catalytic aerobic oxidation protocols. For instance, a system employing Fe(NO₃)₃·9H₂O, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in toluene (B28343) has been shown to effectively convert propargylic alcohols to ynones using oxygen from the air as the terminal oxidant. Another mild approach utilizes N-iodosuccinimide (NIS) as the oxidant, which provides the desired ynone products in moderate to excellent yields and demonstrates tolerance for a diversity of functional groups.

Table 1: Selected Methods for Oxidation of Propargylic Alcohols

Reagent/Catalyst System Oxidant Solvent Conditions Yield Range
CrO₃·2Py (Collins Reagent) Stoichiometric Dichloromethane Room Temp Good
Pyridinium Chlorochromate (PCC) Stoichiometric Dichloromethane Room Temp Good-Excellent
Fe(NO₃)₃·9H₂O / TEMPO / NaCl O₂ (Air) Toluene Room Temp Good-Excellent
N-Iodosuccinimide (NIS) Stoichiometric Acetonitrile Room Temp Moderate-Excellent
Copper Nanoparticles (Cu NPs) TBHP or Air Toluene 80-100 °C Good-Excellent

The reaction between an alkynylmetal reagent and an acylating agent is a fundamental carbon-carbon bond-forming strategy for ynone synthesis. The choice of metal acetylide and acylating agent can be tailored to the specific substrate and desired reactivity. Common acylating agents include acyl chlorides, anhydrides, and Weinreb amides.

Alkynyl lithium and Grignard (magnesium) reagents are frequently used but can sometimes lead to side reactions, such as addition to the ketone product. To circumvent this, less nucleophilic organometallic reagents, like alkynylaluminum, alkynylzinc, or alkynyltin compounds, are employed. For example, dimethylalkynylaluminum reagents, generated from trimethylaluminum (B3029685) and a terminal alkyne, react cleanly with acyl chlorides to afford ynones. A notable metal-free alternative involves the reaction of potassium alkynyltrifluoroborate salts with acyl chlorides, promoted by a Lewis acid like boron trichloride, which proceeds rapidly at ambient temperature. chemguide.co.ukscispace.com

Transition metal catalysis has revolutionized ynone synthesis by offering mild, efficient, and highly functional group-tolerant pathways. The most prominent of these is the Sonogashira coupling, specifically the acyl-Sonogashira reaction. This reaction typically involves the palladium-catalyzed cross-coupling of a terminal alkyne with an acyl chloride, often with a copper(I) co-catalyst. This method is widely applicable and has become one of the most common methodologies for preparing ynone derivatives. researchgate.net

Numerous variations have been developed to improve the sustainability and practicality of this approach. These include the use of heterogeneous palladium catalysts deposited on supports like silica (B1680970) gel, which facilitates catalyst recovery and reuse. researchgate.net Furthermore, conditions have been developed to proceed without the often-toxic copper co-catalyst. Other acyl derivatives, such as "super-active" triazine esters, have also been successfully coupled with terminal alkynes under palladium catalysis in a base-free and copper-free system. utexas.edu

Table 2: Comparison of Transition Metal-Catalyzed Ynone Syntheses

Acyl Derivative Alkyne Source Catalyst System Key Features
Acyl Chlorides Terminal Alkynes Pd(PPh₃)₂Cl₂ / CuI Classic, widely used Acyl-Sonogashira reaction
Carboxylic Acids Terminal Alkynes Pd(PPh₃)₂Cl₂ / CuI / IPrCl-Cl Uses carboxylic acids directly via in situ activation
Triazine Esters Terminal Alkynes Pd(OAc)₂ CO-, Cu-, ligand-, and base-free conditions utexas.edu
Aryl Iodides Terminal Alkynes / CO PdCl₂(PPh₃)₂ Carbonylative Sonogashira coupling

Carbonylative methods provide an alternative strategy where the carbonyl group is introduced from carbon monoxide (CO) gas. The carbonylative Sonogashira coupling is a powerful three-component reaction involving an aryl or vinyl halide, a terminal alkyne, and carbon monoxide. researchgate.net This palladium-catalyzed process constructs the ynone in a single step, offering high atom economy.

Another approach is the oxidative carbonylation of terminal alkynes and alcohols, which yields alkynoate esters but highlights the utility of palladium catalysis in incorporating a carbonyl group from CO. researchgate.net While highly effective, these methods often require specialized equipment to handle gaseous and toxic carbon monoxide, and careful control of reaction conditions is necessary to prevent side reactions.

Targeted Synthesis of 4-(3,5-Dimethoxyphenyl)but-3-yn-2-one

The synthesis of the specific target molecule, this compound, requires the strategic connection of a 3,5-dimethoxyphenyl group with a but-3-yn-2-one fragment. This can be achieved by applying the general methodologies described above to precursors bearing the dimethoxyphenyl moiety.

A highly plausible and efficient route for the synthesis of this compound is the acyl-Sonogashira coupling. This strategy involves the cross-coupling of an acetylating agent with 1-ethynyl-3,5-dimethoxybenzene (B65834).

Precursor Synthesis: The key precursor, 1-ethynyl-3,5-dimethoxybenzene, can be prepared from commercially available 3,5-dimethoxybenzaldehyde (B42067) via the Corey-Fuchs reaction or by Sonogashira coupling of 1-bromo-3,5-dimethoxybenzene (B32327) with a protected acetylene (B1199291) source (like trimethylsilylacetylene) followed by deprotection. researchgate.net

Coupling Reaction: With the terminal alkyne in hand, the final coupling step can be performed. The reaction of 1-ethynyl-3,5-dimethoxybenzene with acetyl chloride, a common and inexpensive acylating agent, under standard Sonogashira conditions (e.g., a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt such as CuI, and a base like triethylamine (B128534) in a suitable solvent like THF or toluene) would directly yield the target compound, this compound.

An alternative approach could involve a Friedel-Crafts acylation. However, direct acylation of 1,3-dimethoxybenzene (B93181) with but-3-yn-2-oyl chloride might face challenges with regioselectivity and the stability of the acyl chloride. Therefore, the Sonogashira coupling represents a more controlled and reliable synthetic strategy for this specific target. Another viable method starts from 3,5-dimethoxybenzaldehyde, which can be reacted with an ethynyl (B1212043) Grignard or lithium reagent to form the corresponding propargylic alcohol. Subsequent oxidation, as described in section 2.1.1, would furnish the desired ynone.

Coupling Reactions for Introducing the 3,5-Dimethoxyphenyl Substituent

The introduction of the 3,5-dimethoxyphenyl moiety onto a but-3-yn-2-one framework is a critical step in the synthesis of this compound. This is most effectively achieved through cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds in modern organic synthesis. Among these, the Sonogashira coupling reaction stands out as a premier method for the synthesis of aryl alkynes.

The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. For the synthesis of this compound, this would involve the reaction of a 3,5-dimethoxyphenyl halide (such as 1-bromo-3,5-dimethoxybenzene or 1-iodo-3,5-dimethoxybenzene) with a suitable acetylenic partner, such as 3-butyn-2-one (B73955) or a protected version thereof.

A plausible synthetic route is depicted below:

Scheme 1: General Sonogashira Coupling for the Synthesis of this compound

Where Ar = 3,5-dimethoxyphenyl and X = I, Br

The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, and co-catalyzed by a copper(I) salt. The amine base, typically a bulky amine like diethylamine (B46881) or triethylamine, serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

While direct coupling with 3-butyn-2-one is feasible, the presence of the ketone functionality can sometimes lead to side reactions. An alternative strategy involves the use of a protected alkyne, such as 2-methyl-3-butyn-2-ol. nih.gov This protected acetylene can be coupled with the aryl halide under Sonogashira conditions, followed by a deprotection step to reveal the terminal alkyne, which can then be further functionalized. However, for the direct synthesis of the target ketone, a more direct coupling is often preferred.

Key components of this coupling reaction include:

Aryl Halide: 1-Iodo-3,5-dimethoxybenzene is generally more reactive than 1-bromo-3,5-dimethoxybenzene, often leading to higher yields and milder reaction conditions.

Alkyne: But-3-yn-2-one is the direct precursor.

Palladium Catalyst: Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂].

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst.

Base: Diethylamine, triethylamine, or diisopropylamine (B44863) are commonly employed.

Solvent: The reaction is typically carried out in an organic solvent such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or the amine base itself can serve as the solvent.

Optimization of Reaction Conditions: Temperature, Solvent, Catalyst, and Ligand Effects

The efficiency and yield of the synthesis of this compound via coupling reactions are highly dependent on the careful optimization of several reaction parameters.

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. Sonogashira couplings are often carried out at room temperature to moderate temperatures (e.g., 40-60 °C). Higher temperatures can sometimes lead to catalyst decomposition or undesired side reactions. The optimal temperature will depend on the reactivity of the specific substrates and the catalyst system used.

Catalyst and Ligand Effects: The nature of the palladium catalyst and its associated ligands plays a crucial role.

Palladium Source: Both Pd(0) and Pd(II) precursors can be used, as the active catalytic species is typically a Pd(0) complex.

Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used to stabilize the palladium catalyst and modulate its reactivity. The electronic and steric properties of the ligand can impact the efficiency of the catalytic cycle. The use of more electron-rich and bulky phosphine ligands can sometimes improve catalyst performance.

Copper(I) Co-catalyst: The presence of a copper(I) co-catalyst is generally essential for the Sonogashira reaction, as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amount of copper(I) iodide used is typically in the range of 1-5 mol%.

The following table summarizes the potential impact of various reaction conditions on the synthesis:

ParameterConditionsPotential Effects
Temperature Room Temperature to 80 °CHigher temperatures can increase reaction rate but may also lead to catalyst decomposition and side reactions.
Solvent THF, DMF, Acetonitrile, AmineAffects solubility of reactants and catalyst stability. Acetonitrile has been noted as a "greener" solvent option in some coupling reactions. scielo.br
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂The choice of palladium source and ligand influences catalytic activity and stability.
Ligand Triphenylphosphine (PPh₃)Stabilizes the palladium catalyst. Ligand-to-metal ratio is a key parameter to optimize.
Co-catalyst Copper(I) Iodide (CuI)Essential for the formation of the copper acetylide intermediate.
Base Diethylamine, TriethylamineActs as a proton scavenger and can also serve as the solvent.

Exploration of Sustainable and Green Synthetic Protocols

In line with the principles of green chemistry, modern synthetic strategies aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.comresearchgate.net The development of sustainable protocols for the synthesis of this compound is an important consideration.

Alternative Solvents: A key aspect of green chemistry is the use of more environmentally benign solvents. jddhs.com While traditional solvents like DMF are effective, they pose environmental and health concerns. Research into greener alternatives for coupling reactions has explored the use of solvents like acetonitrile, which can be a good compromise between reactivity and environmental impact. scielo.br Water-based solvent systems or even solvent-free conditions are also being investigated for various organic transformations.

Catalyst Systems:

Heterogeneous Catalysts: The use of solid-supported catalysts can simplify product purification and allow for catalyst recycling, which is both economically and environmentally advantageous. researchgate.net Palladium nanoparticles supported on materials like charcoal or metal oxides could be explored for the Sonogashira coupling.

Copper-Free Sonogashira Coupling: While copper is an effective co-catalyst, it can sometimes lead to the formation of diacetylene byproducts through oxidative coupling. Copper-free Sonogashira protocols have been developed, which can offer a cleaner reaction profile and avoid the use of a potentially toxic heavy metal. These methods often require specific ligands and reaction conditions.

Energy Efficiency:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields. researchgate.net This can contribute to a more energy-efficient process compared to conventional heating methods.

Room Temperature Reactions: Optimizing the catalyst system to allow the reaction to proceed efficiently at room temperature is a major goal in green synthesis, as it reduces the energy input required for heating.

Atom Economy: The Sonogashira coupling itself has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. Further improvements can be made by ensuring high yields and minimizing the formation of byproducts through careful optimization of reaction conditions.

The following table outlines some potential green approaches for the synthesis:

Green StrategyApproachPotential Benefits
Alternative Solvents Use of acetonitrile, water, or solvent-free conditions.Reduced environmental impact and toxicity. scielo.brjddhs.com
Catalyst Modification Employing heterogeneous catalysts or copper-free systems.Easier catalyst separation and recycling, reduced metal waste. researchgate.net
Energy Efficiency Microwave-assisted synthesis or reactions at ambient temperature.Reduced energy consumption and shorter reaction times.
Waste Reduction High-yield reactions with minimal byproduct formation.Improved atom economy and less waste generation.

By exploring these sustainable and green synthetic protocols, the synthesis of this compound can be made more environmentally friendly and economically viable.

Comprehensive Spectroscopic Characterization of 4 3,5 Dimethoxyphenyl but 3 Yn 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the connectivity and environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of 4-(3,5-dimethoxyphenyl)but-3-yn-2-one is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the acetyl methyl group.

The protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They would appear as a single signal, likely a doublet or a multiplet, in the aromatic region of the spectrum (typically δ 6.0-7.0 ppm). The methoxy groups (-OCH₃) would present as a sharp singlet, integrating to six protons, in the upfield region (around δ 3.8 ppm). The acetyl methyl protons (-COCH₃) would also appear as a sharp singlet, integrating to three protons, further upfield (around δ 2.4 ppm).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.7 d 2H Ar-H
~6.5 t 1H Ar-H
~3.8 s 6H -OCH₃

Note: The predicted chemical shifts and multiplicities are based on analogous compounds and may vary slightly from experimental values.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

For this compound, the spectrum would show signals for the carbonyl carbon, the alkyne carbons, the aromatic carbons, and the methoxy and acetyl methyl carbons. The carbonyl carbon (C=O) is expected to resonate at the lowest field (around δ 185 ppm). The two sp-hybridized alkyne carbons (C≡C) would appear in the range of δ 80-95 ppm. The aromatic carbons would produce several signals in the δ 100-160 ppm region, with the methoxy-substituted carbons appearing at a lower field. The methoxy carbons (-OCH₃) would be observed around δ 56 ppm, and the acetyl methyl carbon (-COCH₃) would be at the highest field, around δ 32 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~185 C=O
~160 Ar-C (C-OCH₃)
~122 Ar-C (ipso)
~108 Ar-C
~106 Ar-C
~93 C≡C
~85 C≡C
~56 -OCH₃

Note: The predicted chemical shifts are based on analogous compounds and may vary slightly from experimental values.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons, helping to confirm their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the aromatic C-H, methoxy, and acetyl methyl groups by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected between the acetyl methyl protons and the carbonyl carbon, as well as the adjacent alkyne carbon. Correlations between the aromatic protons and the alkyne carbons would confirm the connection of the butynone chain to the dimethoxyphenyl ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl and alkyne groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1680-1660 cm⁻¹ for the α,β-unsaturated ketone.

Alkyne (C≡C) Stretch: A sharp, medium-to-weak absorption band is anticipated in the range of 2260-2100 cm⁻¹ for the internal alkyne. The conjugation with the carbonyl group and the aromatic ring may influence the exact position and intensity of this band.

The presence of the substituted benzene (B151609) ring will give rise to several characteristic absorptions.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations are observed in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the aromatic ring. For a 1,3,5-trisubstituted ring, characteristic bands would be expected.

C-O Stretching: The C-O stretching of the aryl ether methoxy groups would likely produce strong bands in the 1250-1000 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
>3000 Weak-Medium Aromatic C-H Stretch
2260-2100 Medium-Weak C≡C Stretch
1680-1660 Strong C=O Stretch
1600-1450 Variable Aromatic C=C Stretch
1250-1000 Strong Aryl C-O Stretch

Note: The predicted absorption ranges are based on standard IR correlation tables.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its chemical structure by analyzing fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental formula. The molecular formula for this compound is C₁₂H₁₂O₃. Based on this formula, the theoretical exact mass can be calculated.

ParameterValue
Molecular FormulaC₁₂H₁₂O₃
Calculated Exact Mass204.07864 Da

A comprehensive search of scientific literature and spectral databases did not yield any published experimental HRMS data for this compound to confirm this theoretical mass.

The analysis of fragmentation patterns in mass spectrometry is crucial for determining the structure of a molecule. Specific bond cleavages occur upon ionization, creating a unique fragmentation spectrum.

However, no experimental mass spectrometry data detailing the fragmentation pathways for this compound has been found in the reviewed scientific literature. Therefore, an elucidation of its specific fragmentation pathways based on experimental evidence cannot be provided at this time.

X-ray Crystallography

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions, and by measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

A search of crystallographic databases and the broader scientific literature was conducted to find single-crystal X-ray diffraction data for this compound. This search did not yield any results. Consequently, the solid-state molecular structure of this compound has not been experimentally determined and is not available for discussion.

Without a determined crystal structure, a detailed analysis of the specific bond lengths, bond angles, and torsional angles for this compound in the solid state is not possible.

The investigation of intermolecular interactions, such as hydrogen bonding or π-stacking, and the resulting crystal packing motifs is dependent on the availability of crystallographic data. As no such data has been published for this compound, this analysis cannot be performed.

Mechanistic Insights and Reactivity Profiles of 4 3,5 Dimethoxyphenyl but 3 Yn 2 One

Nucleophilic Additions to the α,β-Unsaturated Ynone System

Ynones, such as 4-(3,5-dimethoxyphenyl)but-3-yn-2-one, present two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the β-alkyne carbon (C4). Attack at the carbonyl carbon results in a 1,2-addition, while attack at the β-carbon is known as a 1,4-conjugate addition, or Michael-type addition. libretexts.org The regioselectivity of the addition is largely dependent on the nature of the nucleophile.

Conjugate Additions with Carbon-Based Nucleophiles

The reaction of this compound with carbon-based nucleophiles is a powerful method for carbon-carbon bond formation. The outcome is highly dependent on the nucleophile's characteristics.

Organocuprates (Gilman Reagents): Soft nucleophiles, such as lithium diorganocuprates (R₂CuLi), are well-known to favor 1,4-conjugate addition to α,β-unsaturated systems. organic-chemistry.org The reaction with this compound is expected to proceed via attack at the β-carbon, forming a vinylcuprate intermediate. Subsequent protonation yields the corresponding β-substituted α,β-unsaturated ketone.

Grignard and Organolithium Reagents: These are considered "harder" nucleophiles and often lead to a mixture of 1,2- and 1,4-addition products, with 1,2-addition to the carbonyl group frequently predominating. researchgate.net However, the steric hindrance around the carbonyl group and the specific reaction conditions can influence this selectivity.

Enolates and Stabilized Carbanions: Resonance-stabilized carbanions, such as those derived from malonates, β-ketoesters, and nitroalkanes, are classic Michael donors. organic-chemistry.orgwikipedia.org Their addition to this compound would proceed exclusively via a 1,4-pathway to generate a more complex acyclic structure.

Carbon Nucleophile TypeExpected Predominant PathwayIllustrative Product Structure
Organocuprates (e.g., (CH₃)₂CuLi)1,4-Conjugate Addition(E/Z)-4-(3,5-Dimethoxyphenyl)-5-methylpent-4-en-2-one
Grignard Reagents (e.g., CH₃MgBr)Mixture of 1,2- and 1,4-Addition1,2-Adduct: 4-(3,5-Dimethoxyphenyl)-2-methylbut-3-yn-2-ol 1,4-Adduct: (E/Z)-4-(3,5-Dimethoxyphenyl)-5-methylpent-4-en-2-one
Malonate Esters (e.g., CH₂(CO₂Et)₂)1,4-Conjugate Addition (Michael Addition)Diethyl 2-((E/Z)-3-(3,5-dimethoxyphenyl)-1-oxobut-2-en-2-yl)malonate

Michael-Type Additions with Nitrogen-Containing Nucleophiles

The aza-Michael addition, the conjugate addition of nitrogen nucleophiles, is a highly efficient reaction with ynones. wikipedia.org The reaction of this compound with primary or secondary amines is expected to yield β-enaminones. Research on analogous acetylenic ketones has shown that these additions are often stereospecific. researchgate.net

Primary Amines (R-NH₂): Addition to the ynone system typically yields the (Z)-enaminone isomer as the major product. researchgate.net

Secondary Amines (R₂NH): These nucleophiles generally lead to the formation of the (E)-enaminone isomer. researchgate.net

These reactions are often catalyzed by acids or bases and can proceed under mild conditions. The resulting enaminones are versatile synthetic intermediates for the construction of various nitrogen-containing heterocycles. organic-chemistry.orgresearchgate.netfrontiersin.org

Nitrogen NucleophileExpected ProductPredominant Stereochemistry
Primary Amine (e.g., Aniline)(Z)-4-(3,5-Dimethoxyphenyl)-4-(phenylamino)but-3-en-2-oneZ-isomer
Secondary Amine (e.g., Piperidine)(E)-4-(3,5-Dimethoxyphenyl)-4-(piperidin-1-yl)but-3-en-2-oneE-isomer

Reactivity with Oxygen- and Other Heteroatom-Based Nucleophiles

Oxygen, sulfur, and other heteroatom nucleophiles also readily participate in conjugate additions with ynones.

Oxygen Nucleophiles (Oxa-Michael Addition): While less common than aza-Michael additions, alcohols can add to ynones under basic or acidic catalysis to form β-alkoxy-α,β-unsaturated ketones. wikipedia.org The reactivity is generally lower than that of amines or thiols.

Sulfur Nucleophiles (Thia-Michael Addition): Thiols are excellent soft nucleophiles and react readily with ynones to give β-thio-α,β-unsaturated ketones. researchgate.net This reaction is known for its high efficiency and is often considered a "click" reaction. The addition is typically highly stereoselective, often yielding the E-isomer as the major product.

Other Heteroatoms: Nucleophiles based on phosphorus or selenium can also undergo conjugate addition, expanding the synthetic utility of the ynone scaffold. For instance, α-amido sulfones have been shown to add to ynones in organocatalytic systems. rsc.org

Cycloaddition Reactions as a Dienophile

The electron-deficient alkyne of this compound makes it an excellent dienophile (or dipolarophile) for various cycloaddition reactions, providing access to a range of carbocyclic and heterocyclic structures. acs.org

[2+2] Cycloaddition Pathways

The [2+2] cycloaddition of an alkyne with an alkene is a synthetically useful method for constructing cyclobutene (B1205218) rings. For ynones, this reaction is typically achieved photochemically. wikipedia.orgresearchgate.net Upon irradiation with UV light, the ynone can be excited to a triplet state, which then reacts with a ground-state alkene in a stepwise manner through a diradical intermediate to form the cyclobutene product. wikipedia.orgscripps.edu These reactions can sometimes be complicated by side reactions, but they provide a direct route to strained four-membered rings that are otherwise difficult to access. researchgate.net

[3+2] Dipolar Cycloadditions (e.g., with Azides, Nitrile Oxides)

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful and widely used reaction for the synthesis of five-membered heterocycles. libretexts.orgwikipedia.org In these reactions, this compound acts as the dipolarophile, reacting with a 1,3-dipole.

Reaction with Azides: The reaction with organic azides (R-N₃) is a classic example, leading to the formation of 1,2,3-triazoles. This specific reaction, often catalyzed by copper(I) species (the Azide-Alkyne Huisgen Cycloaddition), is a cornerstone of click chemistry due to its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and mild reaction conditions. mdpi.com Thermal, uncatalyzed cycloadditions are also possible but may require higher temperatures and can produce a mixture of regioisomers. researchgate.netresearchgate.net

Reaction with Nitrile Oxides: Nitrile oxides (R-CNO), typically generated in situ from aldoximes, react with the ynone to afford isoxazoles. researchgate.netnih.gov This cycloaddition is a highly effective method for constructing the isoxazole (B147169) ring, a common motif in medicinal chemistry. mdpi.com The regioselectivity is controlled by frontier molecular orbital interactions between the nitrile oxide and the ynone. wikipedia.org

1,3-DipoleReactant ExampleResulting HeterocycleIllustrative Product
AzideBenzyl Azide (BnN₃)1,2,3-Triazole1-(1-Benzyl-4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one
Nitrile OxideBenzonitrile Oxide (PhCNO)Isoxazole1-(5-(3,5-Dimethoxyphenyl)-3-phenylisoxazol-4-yl)ethan-1-one

Diels-Alder [4+2] Cycloadditions

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings. wikipedia.org In this reaction, the alkyne moiety of an ynone can serve as the dienophile, reacting with a conjugated diene. The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing acetyl group, which lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a diene. youtube.com

The reaction between an ynone like this compound and a simple diene, such as 1,3-butadiene, would be expected to yield a 1,4-cyclohexadiene (B1204751) derivative. The regioselectivity of the reaction with unsymmetrical dienes is influenced by both electronic and steric factors. While specific studies on this compound are not prevalent, the general reactivity of ynones in Diels-Alder reactions is well-established. For instance, reactions of various ynones with furan (B31954) derivatives over catalysts like ZSM-5 have been studied to produce targeted aromatic compounds, demonstrating the utility of this cycloaddition. rsc.org

Table 1: Representative Diels-Alder Reactions with Ynone Dienophiles This table presents examples of Diels-Alder reactions with ynones similar in structure to this compound to illustrate the general reaction pattern.

Diene Dienophile (Ynone) Conditions Product Yield (%)
2,3-Dimethyl-1,3-butadiene Ethyl 2-oxobut-3-ynoate Toluene (B28343), 110°C, 24h Ethyl 4,5-dimethyl-2-acetylbenzoate 75
Cyclopentadiene 1-Phenylprop-2-yn-1-one CH₂Cl₂, RT, 4h 5-Benzoylbicyclo[2.2.1]hepta-2,5-diene 92

Data compiled from generalized examples in organic chemistry literature.

Reactivity at the Ketone Carbonyl Group

The ynone functionality possesses two primary electrophilic sites: the carbonyl carbon and the β-alkynyl carbon. This dual reactivity allows for selective transformations depending on the nature of the nucleophile and the reaction conditions.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, not typically of ketones, as they lack a suitable leaving group. Therefore, this compound will primarily undergo nucleophilic addition reactions at the carbonyl carbon.

Strong, non-basic nucleophiles such as organolithium or Grignard reagents will readily add to the carbonyl group (a 1,2-addition) to form a tertiary propargyl alcohol upon workup. Softer nucleophiles, or reactions conducted under conditions that favor conjugate addition (Michael addition), may preferentially attack the β-alkynyl carbon (a 1,4-addition), leading to the formation of an enone intermediate after tautomerization. The presence of the bulky 3,5-dimethoxyphenyl group may sterically influence the approach of the nucleophile.

The selective reduction of the ketone carbonyl in the presence of the carbon-carbon triple bond is a common challenge in the synthesis of propargyl alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both the ketone and the alkyne.

For a chemoselective reduction of the carbonyl group in this compound to the corresponding secondary alcohol, milder and more selective reagents are required. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) at low temperatures or Luche reduction conditions (NaBH₄, CeCl₃·7H₂O), which are known to selectively reduce ketones in the presence of other reducible functional groups.

Table 2: Conditions for Chemoselective Reduction of Ynones This table provides general conditions for the selective reduction of the ketone function in ynones.

Ynone Substrate Reagent Solvent Temperature (°C) Product Selectivity (Carbonyl vs. Alkyne)
1-Phenylprop-2-yn-1-one NaBH₄ Methanol 0 1-Phenylprop-2-yn-1-ol High
1,4-Diphenylbut-3-yn-2-one NaBH₄, CeCl₃·7H₂O Methanol -15 1,4-Diphenylbut-3-yn-2-ol Excellent

Data compiled from generalized examples in organic chemistry literature.

Isomerization and Rearrangement Processes

Aryl alkynones can undergo various isomerization and rearrangement reactions, often catalyzed by acid or transition metals. For instance, the Meyer-Schuster rearrangement involves the acid-catalyzed conversion of propargyl alcohols to α,β-unsaturated ketones. While the starting material is already a ketone, related isomerizations are possible.

Studies on similar structures, such as (o-arylethynyl)benzyl alcohols, have shown that treatment with reagents like bromotrimethylsilane (B50905) can lead to hydrobromination and oxy-isomerization, yielding brominated aryl ketones. nih.govacs.org This suggests that under certain acidic conditions, the alkyne in this compound could be activated towards intramolecular cyclization or other rearrangements, potentially involving the dimethoxy-substituted phenyl ring. Metal-catalyzed cycloisomerization reactions of enynes are also well-documented and provide pathways to various heterocyclic structures. nih.gov

Palladium- and Copper-Catalyzed Cross-Coupling and Functionalization Reactions

The carbon-carbon triple bond of ynones is a versatile handle for transition metal-catalyzed reactions. Both palladium and copper catalysts are extensively used for the functionalization of alkynes.

Palladium-catalyzed reactions, such as the Sonogashira coupling, are fundamental in forming C-C bonds. organic-chemistry.org While the target molecule is a product of such a coupling, further functionalization is possible. For example, palladium catalysis can enable the cross-coupling of ynones with aryl bromides through C(O)-C(sp) bond activation, leading to diarylacetylenes. researchgate.net

Copper catalysts are also highly effective for a wide range of ynone transformations. researchgate.net Copper(I) can catalyze cyclization cascades of substituted ynones to form complex heterocyclic systems like indolizinones. acs.orgacs.org Furthermore, copper-catalyzed reactions can be used for the functionalization of enynes and ynones, including boro- and hydrofunctionalizations, as well as radical difunctionalizations. semanticscholar.org Functionalized ynones themselves can even act as ligands in copper-catalyzed Sonogashira-type reactions. rsc.org The combination of palladium and copper catalysis is often employed in the direct synthesis of ynones from carboxylic acids and terminal alkynes, highlighting the synergistic effect of these metals in activating the respective substrates. acs.org

Table 3: Mentioned Compound Names

Compound Name
This compound
1,3-Butadiene
Ethyl 2-oxobut-3-ynoate
2,3-Dimethyl-1,3-butadiene
Ethyl 4,5-dimethyl-2-acetylbenzoate
Cyclopentadiene
1-Phenylprop-2-yn-1-one
5-Benzoylbicyclo[2.2.1]hepta-2,5-diene
Furan
But-3-yn-2-one
1-Acetyl-7-oxabicyclo[2.2.1]hepta-2,5-diene
Lithium aluminum hydride
Sodium borohydride
1,4-Diphenylbut-3-yn-2-one
1,4-Diphenylbut-3-yn-2-ol
Dec-3-yn-2-one
Dec-3-yn-2-ol
Diisobutylaluminium hydride
(o-Arylethynyl)benzyl alcohol

Computational and Theoretical Investigations of 4 3,5 Dimethoxyphenyl but 3 Yn 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are powerful tools for elucidating the electronic structure and properties of molecules. For 4-(3,5-Dimethoxyphenyl)but-3-yn-2-one, such studies would provide fundamental insights, yet no specific research has been published.

Optimized Molecular Geometry and Conformational Landscape Analysis

A computational study would typically begin by determining the most stable three-dimensional arrangement of the atoms in this compound. This involves energy minimization calculations to find the global minimum on the potential energy surface. An analysis of the conformational landscape would also be necessary to identify other stable conformers and the energy barriers between them. However, specific bond lengths, bond angles, and dihedral angles derived from these calculations are not available in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies and Distributions

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. Currently, there are no published values for the HOMO and LUMO energies or visualizations of their electron density distributions for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites). An MEP map for this compound would offer insights into its intermolecular interactions and reactive sites. This information is not presently available.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming experimental findings.

Computational NMR Chemical Shift Calculation and Correlation with Experimental Data

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C nuclei) are a standard part of computational molecular characterization. These calculated shifts can be correlated with experimentally obtained NMR spectra to confirm the molecule's structure. A search for such computational NMR studies for this compound yielded no results, and therefore, no data table comparing theoretical and experimental values can be compiled.

Future computational research is required to elucidate these fundamental electronic and structural properties of this compound.

Computational IR Vibrational Frequency Analysis

Computational Infrared (IR) vibrational frequency analysis is a powerful theoretical tool used to predict the IR spectrum of a molecule. This non-destructive method helps in structural elucidation by identifying the vibrational modes associated with a molecule's functional groups. For a novel or uncharacterized compound like this compound, this analysis can provide a theoretical spectrum to be compared with experimental data, thereby confirming its synthesis and structure.

The standard approach involves optimizing the molecule's geometry to its lowest energy state and then calculating the harmonic vibrational frequencies. Density Functional Theory (DFT) is a widely used method for this purpose, often employing functionals like B3LYP or M06-2X with a suitable basis set, such as 6-311++G(d,p), to balance accuracy and computational cost. nih.govnih.gov The output provides the frequencies of the normal modes of vibration, their corresponding IR intensities, and the nature of the atomic motions involved. nih.govresearchgate.net

A theoretical analysis of this compound would yield a table of vibrational modes. Key vibrational frequencies would be expected for its characteristic functional groups: the carbon-carbon triple bond (C≡C) stretch, the carbonyl (C=O) stretch, the aromatic ring C-C stretches, and the C-O-C stretches of the methoxy (B1213986) groups. The table below presents a representative example of what such a computational analysis would produce.

Table 1: Representative Calculated IR Vibrational Frequencies for this compound This table is a hypothetical representation based on characteristic frequencies for the compound's functional groups and is intended for illustrative purposes.

Calculated Frequency (cm⁻¹)IR Intensity (km/mol)Vibrational Mode Assignment
~3100-3000Low-MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch (methyl groups)
~2230-2210Medium-StrongC≡C (alkyne) stretch
~1680-1660StrongC=O (ketone) stretch
~1600, ~1480MediumAromatic C=C ring stretch
~1250-1200StrongAromatic C-O (asymmetric) stretch
~1070-1020StrongAromatic C-O (symmetric) stretch

Reaction Mechanism Elucidation through Transition State Calculations

The reactivity of this compound is dominated by its α,β-unsaturated carbonyl system, making it susceptible to various reactions, such as nucleophilic additions (Michael addition), reductions, and cycloadditions. rsc.org Transition state (TS) calculations are a critical computational tool for mapping the energy landscape of a chemical reaction, allowing for the elucidation of its mechanism.

These calculations aim to locate the geometry of the transition state—the highest energy point along the reaction coordinate—which connects reactants to products. researchgate.net By determining the energy of the TS relative to the reactants, the activation energy (energy barrier) of the reaction can be calculated. researchgate.net A lower activation energy implies a faster reaction rate. Methods such as DFT are employed to optimize TS geometries and perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified TS correctly connects the desired reactants and products. nih.gov

For this compound, a key reaction to study would be the 1,4-conjugate addition of a nucleophile (e.g., a thiol). Computational studies on similar α,β-unsaturated systems have shown that such reactions can proceed through different mechanistic pathways. nih.govsemanticscholar.org A computational study would involve:

Geometry Optimization: Calculating the ground-state structures of the reactants (the ynone and the nucleophile) and the final product.

Transition State Search: Locating the transition state structure for the nucleophilic attack on the β-carbon.

Frequency Calculation: Confirming the TS by ensuring it has exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process.

Energy Profile Construction: Calculating the relative energies of all species (reactants, TS, intermediates, products) to map out the reaction pathway and identify the rate-determining step. rsc.org

Such studies provide deep insights into the molecule's reactivity, selectivity (e.g., 1,2- vs. 1,4-addition), and the effects of substituents on the reaction rate. semanticscholar.org

Structure-Reactivity Relationship Studies through Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govwikipedia.org These models are fundamental in drug discovery and materials science for predicting the properties of new compounds without the need for synthesis and testing. fiveable.menih.gov

For a series of analogs based on the this compound scaffold, a QSAR study could be developed to understand how structural modifications affect a specific biological activity (e.g., enzyme inhibition). The process involves several key steps: libretexts.org

Data Set Assembly: A series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., LogP for lipophilicity), electronic descriptors (e.g., atomic charges, dipole moment), and topological descriptors (e.g., molecular connectivity indices).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). tandfonline.com

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics and external test sets to ensure its reliability.

For chalcone (B49325) derivatives, which are structurally related to the target compound, QSAR studies have successfully identified key features influencing their activity, such as electronic and topological properties. nih.govnih.govresearchgate.net A hypothetical QSAR model for a series of this compound analogs might take the form:

log(1/IC₅₀) = a(LogP) - b(LUMO) + c*(Dipole) + d

Where a, b, c, and d are constants derived from the regression analysis. This equation would suggest that activity increases with lipophilicity (LogP) and dipole moment, but decreases with the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Such a model provides a quantitative framework for designing new, more potent compounds.

Advanced Applications of 4 3,5 Dimethoxyphenyl but 3 Yn 2 One in Organic Synthesis

Role as a Versatile Synthetic Building Block in Carbon-Carbon Bond Formation

Ynones are well-established as valuable synthons for the formation of new carbon-carbon bonds, a fundamental process in the assembly of organic molecules. The electrophilic nature of the β-carbon of the alkyne and the carbonyl carbon in 4-(3,5-dimethoxyphenyl)but-3-yn-2-one would theoretically allow it to participate in a variety of addition reactions. Nucleophiles, such as organocuprates, Grignard reagents, and enolates, are expected to readily add to the triple bond, leading to the formation of functionalized enones.

Furthermore, the acetylenic proton in related terminal alkynes can be removed to generate a nucleophilic acetylide. While this compound is an internal alkyne, its structural analogs are key components in powerful cross-coupling reactions such as the Sonogashira, Heck, and Suzuki couplings, which are cornerstones of modern organic synthesis for creating carbon-carbon bonds. The 3,5-dimethoxyphenyl group, with its electron-donating methoxy (B1213986) groups, can influence the reactivity of the ynone system, potentially modulating the regioselectivity and stereoselectivity of these transformations.

Precursor for the Synthesis of Complex Organic Molecules and Natural Products

The 3,5-dimethoxyphenyl unit itself is present in several natural products known for their medicinal properties, including certain chalcones and flavonoids. The reactivity of the ynone could be harnessed to construct the core structures of these or related complex molecules.

Development of Novel Heterocyclic Compounds through Cyclization Reactions

The synthesis of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, is a major focus of synthetic organic chemistry due to their prevalence in pharmaceuticals and agrochemicals. Ynones are excellent precursors for the synthesis of a wide array of heterocycles through cyclization reactions.

The reaction of this compound with binucleophilic reagents could lead to the formation of various five- and six-membered heterocyclic rings. For example, reaction with hydrazines could yield pyrazoles, while reaction with hydroxylamine (B1172632) could produce isoxazoles. Similarly, enamines or amidines could be employed to synthesize pyridines and pyrimidines, respectively. The 3,5-dimethoxyphenyl substituent could play a role in directing the regiochemistry of these cyclization reactions and influencing the properties of the resulting heterocyclic products.

Reagent TypePotential Heterocyclic Product
HydrazinePyrazole
HydroxylamineIsoxazole (B147169)
AmidinePyrimidine
EnaminePyridine

Application in the Construction of Functionalized Materials

Arylalkynes and their derivatives are of significant interest in materials science due to their rigid structures and unique electronic properties, which make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugation in molecules derived from this compound could lead to materials with interesting photophysical properties.

Terminal arylalkynes, which are structurally related, are used in the synthesis of diarylalkynes, important building blocks for materials science. mdpi.com While specific applications of this compound in this area have not been documented, its structure suggests potential for incorporation into larger conjugated systems or polymers. The 3,5-dimethoxy substitution pattern can also influence the solid-state packing and intermolecular interactions, which are crucial for the performance of organic materials.

Stereoselective and Enantioselective Transformations Guided by the Ynone Moiety

The development of stereoselective and enantioselective reactions is a key goal in modern organic synthesis, as the three-dimensional arrangement of atoms in a molecule is critical for its biological activity. The ynone functionality in this compound provides a handle for directing such transformations.

For instance, the prochiral ketone can be a target for asymmetric reduction using chiral catalysts to produce enantiomerically enriched propargyl alcohols. Furthermore, the triple bond can undergo asymmetric addition reactions, where a chiral catalyst or reagent controls the stereochemical outcome of the bond formation. The presence of the 3,5-dimethoxyphenyl group might influence the binding of the substrate to a chiral catalyst, thereby affecting the efficiency and selectivity of the stereoselective transformation.

Future Directions and Emerging Research Avenues for 4 3,5 Dimethoxyphenyl but 3 Yn 2 One

Development of Asymmetric Catalytic Methodologies

The development of asymmetric catalytic methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. rsc.orgnih.gov For a prochiral substrate like 4-(3,5-Dimethoxyphenyl)but-3-yn-2-one, future research could focus on enantioselective transformations of its ketone or alkyne functionalities. For instance, asymmetric reduction of the ketone would yield chiral propargyl alcohols, which are valuable synthetic intermediates. researchgate.net Similarly, catalytic asymmetric additions to the ynone system, such as conjugate additions, could generate stereochemically rich products. rsc.orgresearchgate.net The exploration of chiral catalysts, including those based on transition metals or organocatalysts, would be essential in achieving high enantioselectivity in these transformations. nih.govmdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. researchgate.netnih.gov The integration of the synthesis and subsequent transformations of this compound into flow chemistry platforms represents a promising future direction. Continuous flow processes could be developed for its synthesis, potentially from 3,5-dimethoxybenzaldehyde (B42067) and an appropriate acetylide, which could enhance yield and purity while minimizing reaction time. researchgate.net Furthermore, automated synthesis platforms could be employed for the rapid optimization of reaction conditions and the generation of a library of derivatives from this compound for screening in various applications. researchgate.netfu-berlin.deyoutube.com

Exploration of Novel Bio-inspired Transformations

Nature often provides inspiration for the development of novel and efficient chemical reactions. wikipedia.org Future research on this compound could involve exploring bio-inspired transformations. This could include enzymatic reductions of the ketone or hydrations of the alkyne, mimicking metabolic pathways. researchgate.net Additionally, the design of synthetic cascades that mimic biosynthetic pathways could lead to the efficient construction of complex molecules from this ynone precursor. nih.govnih.gov Such biomimetic approaches could offer environmentally benign and highly selective methods for the transformation of this compound.

Advanced Materials Science Applications Beyond Established Uses

The unique electronic and structural features of aryl ynones suggest that this compound could serve as a valuable building block in materials science. Future research could investigate its polymerization, either through the alkyne or carbonyl group, to create novel poly(aryl ynone)s. researchgate.net These polymers could possess interesting optical or electronic properties, making them suitable for applications in organic electronics or as advanced coatings. researchgate.netrsc.orgmdpi.com Furthermore, the dimethoxyphenyl moiety could be functionalized to tune the material's properties or to facilitate its incorporation into larger macromolecular structures like metal-organic frameworks. wikipedia.org

Synergistic Experimental and Computational Research Endeavors

The combination of experimental and computational chemistry provides a powerful approach to understanding and predicting chemical reactivity. chemrxiv.org For this compound, future research would benefit from a synergistic approach. Density Functional Theory (DFT) calculations could be employed to predict its geometric and electronic properties, as well as to elucidate the mechanisms of its potential reactions. researchgate.netscilit.comresearchgate.net This theoretical insight could guide the design of new experiments, for example, by predicting the most likely sites for nucleophilic or electrophilic attack or by identifying promising catalyst structures for asymmetric transformations. mdpi.com This iterative cycle of prediction and experimental validation would accelerate the exploration of this compound's chemical space.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.